An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl [(chloroacetyl)(phenyl)amino]acetate
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl [(chloroacetyl)(phenyl)amino]acetate
Introduction
Ethyl [(chloroacetyl)(phenyl)amino]acetate, also known as Ethyl N-(chloroacetyl)-N-phenylglycinate, is a versatile bifunctional molecule of significant interest to researchers and process chemists in the field of organic synthesis and drug development. Its structure incorporates a reactive chloroacetyl group, a tertiary amide, an ester, and a phenyl ring, making it a valuable intermediate for the construction of complex molecular architectures, particularly heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an analysis of its reactivity, and insights into its applications, grounded in established chemical principles.
While not extensively cataloged as a commercial product, its synthesis from readily available precursors is straightforward, rendering it an accessible and potent tool for the synthetic chemist. This document serves as a technical whitepaper, offering both foundational knowledge and actionable protocols for its effective utilization in a research and development setting.
Core Chemical Properties
Precise experimental data for Ethyl [(chloroacetyl)(phenyl)amino]acetate is not widely published. However, its properties can be reliably predicted based on its constituent functional groups and data from closely related analogs.
Structural and Identification Data
| Property | Value | Source/Method |
| IUPAC Name | Ethyl 2-[(chloroacetyl)(phenyl)amino]acetate | IUPAC Nomenclature |
| Synonyms | Ethyl N-(chloroacetyl)-N-phenylglycinate | Common Alternate |
| Molecular Formula | C₁₂H₁₄ClNO₃ | Calculated |
| Molecular Weight | 255.70 g/mol | Calculated |
| CAS Number | Not definitively assigned in major public databases | Database Search |
| Canonical SMILES | CCOC(=O)CN(C(=O)CCl)C1=CC=CC=C1 | Structure |
| InChI Key | InChI=1S/C12H14ClNO3/c1-2-17-11(15)8-14(12(16)9-13)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | Structure |
Predicted Physicochemical Properties
| Property | Predicted Value | Basis of Prediction |
| Physical State | Likely a colorless to pale yellow oil or a low-melting solid at room temperature. | Based on analogs like Ethyl N-phenylglycinate (liquid) and N-acetyl-N-phenylglycine (solid). |
| Boiling Point | > 200 °C (likely with decomposition) | High molecular weight and polarity suggest a high boiling point. Amide and chloroacetyl groups may be thermally labile. |
| Melting Point | 40-60 °C (Estimate) | Introduction of the chloroacetyl group increases molecular weight and polarity compared to the liquid precursor, likely resulting in a low-melting solid. |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, THF, Acetone). Insoluble in water. | Polarity of the ester and amide groups is offset by the nonpolar phenyl and ethyl groups. |
| LogP (Octanol/Water) | ~2.5 - 3.5 | Calculated based on functional group contributions. |
Synthesis of Ethyl [(chloroacetyl)(phenyl)amino]acetate
The synthesis of the title compound is most logically approached via a two-step sequence starting from aniline. This method provides a clear, controllable, and high-yielding pathway.
Synthetic Workflow Diagram
Caption: Two-step synthesis of the target compound.
Step 1: Synthesis of the Precursor, Ethyl N-phenylglycinate
Causality: The first step involves the nucleophilic substitution of the chloride in ethyl chloroacetate by the amine group of aniline. This reaction forms the core N-phenylglycine ester structure. A non-nucleophilic base is required to scavenge the HCl generated, preventing the protonation of aniline which would render it non-nucleophilic. Sodium acetate is a mild and effective choice for this purpose.[1]
Experimental Protocol
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (9.3 g, 0.1 mol), ethyl chloroacetate (12.3 g, 0.1 mol), and sodium acetate (8.2 g, 0.1 mol) in ethanol (100 mL).
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Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
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Work-up: After completion, cool the reaction mixture to room temperature and filter to remove sodium chloride and any unreacted sodium acetate.
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Purification: Concentrate the filtrate under reduced pressure to obtain a crude oil. Purify the oil by vacuum distillation or column chromatography on silica gel to yield pure Ethyl N-phenylglycinate.
Step 2: N-Chloroacetylation to Yield the Final Product
Causality: This step is a standard N-acylation reaction. The nitrogen atom of the secondary amine in Ethyl N-phenylglycinate acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.[2] A base, such as triethylamine or pyridine, is crucial to neutralize the HCl byproduct, which would otherwise form a stable, unreactive ammonium salt with the starting material. The reaction is typically performed at low temperatures to control the exothermicity and prevent side reactions.
Experimental Protocol
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Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Ethyl N-phenylglycinate (17.9 g, 0.1 mol) and triethylamine (12.1 g, 0.12 mol) in anhydrous dichloromethane (DCM, 100 mL).
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Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (12.4 g, 0.11 mol) in anhydrous DCM (20 mL) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.
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Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
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Work-up: Quench the reaction by slowly adding water (50 mL). Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization (if solid) from a suitable solvent system like ethyl acetate/hexane or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
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Ethyl Ester Group: A triplet at ~1.2-1.3 ppm (3H, -OCH₂CH ₃) and a quartet at ~4.1-4.2 ppm (2H, -OCH ₂CH₃).
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Methylene Group (glycinate): A singlet at ~4.3-4.5 ppm (2H, -CH ₂N-). The chemical shift is significantly downfield due to the deshielding effects of the adjacent nitrogen and the ester carbonyl.
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Methylene Group (chloroacetyl): A sharp singlet at ~4.0-4.2 ppm (2H, -C(=O)CH ₂Cl). This signal is deshielded by both the adjacent carbonyl and the chlorine atom.
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Phenyl Group: A multiplet in the aromatic region, ~7.2-7.5 ppm (5H, Ar-H ).
¹³C NMR Spectroscopy
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Ethyl Ester Group: ~14 ppm (-OCH₂C H₃) and ~61 ppm (-OC H₂CH₃).
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Ester Carbonyl: ~168-170 ppm.
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Amide Carbonyl: ~165-167 ppm.
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Methylene Carbon (glycinate): ~50-55 ppm.
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Methylene Carbon (chloroacetyl): ~42-45 ppm.
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Phenyl Group: Multiple signals between ~125-140 ppm.
Infrared (IR) Spectroscopy
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C=O Stretch (Ester): Strong absorption band around 1740-1750 cm⁻¹.
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C=O Stretch (Amide): Strong absorption band around 1670-1690 cm⁻¹. The presence of two distinct carbonyl peaks is a key diagnostic feature.
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C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.
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C-N Stretch: Around 1200-1350 cm⁻¹.
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Aromatic C-H Stretch: Above 3000 cm⁻¹.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): A peak corresponding to the molecular weight (255.70 g/mol ).
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Isotope Pattern: A characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.
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Key Fragmentation Patterns:
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Loss of the ethoxy group (-OC₂H₅).
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Loss of the entire ester group (-COOC₂H₅).
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Cleavage of the chloroacetyl group, leading to a fragment corresponding to the N-phenylglycinate ester cation.
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Loss of the chloromethyl radical (•CH₂Cl).
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Reactivity and Synthetic Applications
The synthetic utility of Ethyl [(chloroacetyl)(phenyl)amino]acetate stems from its dual reactivity.
Reactivity Profile Diagram
Caption: Key reactive sites and potential transformations.
Key Reactions
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Nucleophilic Substitution at the α-Carbon: The chlorine atom is an excellent leaving group, making the adjacent methylene carbon highly susceptible to attack by a wide range of nucleophiles (amines, thiols, azides, etc.). This allows for the introduction of diverse functional groups, extending the molecular scaffold.
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Intramolecular Cyclization: The reactive chloroacetyl moiety can participate in intramolecular cyclization reactions. For example, under Friedel-Crafts conditions, it can cyclize onto the electron-rich phenyl ring to form heterocyclic structures. This is a key pathway for the synthesis of benzodiazepine and other related pharmacophores.[3][4] The N-phenylglycine backbone provides the necessary atoms to form the seven-membered diazepine ring.
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Hydrolysis: The ethyl ester can be selectively hydrolyzed under basic conditions (e.g., LiOH in THF/water) to the corresponding carboxylic acid without affecting the amide bond. Conversely, harsh acidic or basic conditions can lead to the cleavage of both the ester and the more resilient amide bond.
Application in Drug Development
The primary application of this compound is as a sophisticated building block in medicinal chemistry. The N-phenylglycine moiety is a core structure in many biologically active compounds. The chloroacetyl group serves as a reactive handle to append other fragments or to drive cyclization reactions to build fused ring systems. It is a direct precursor to intermediates used in the synthesis of 1,4-benzodiazepines, a class of drugs with significant CNS activity.[4]
Safety and Handling
A specific Safety Data Sheet (SDS) for Ethyl [(chloroacetyl)(phenyl)amino]acetate is not available. However, a robust hazard assessment can be made based on its precursors and functional groups.
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Precursors: Both chloroacetyl chloride and aniline are highly toxic and corrosive. Ethyl chloroacetate is toxic and a lachrymator. All synthetic steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
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α-Chloro Amides: This functional group makes the compound a potential alkylating agent. As such, it should be treated as toxic and potentially mutagenic. Direct contact with skin and eyes must be avoided.
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General Handling:
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Wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile is a suitable choice for incidental contact).
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Avoid inhalation of any vapors or dust.
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Handle in a chemical fume hood.
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In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
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Conclusion
Ethyl [(chloroacetyl)(phenyl)amino]acetate is a molecule of considerable synthetic potential, offering multiple reactive sites for molecular elaboration. While not a stock chemical, its straightforward two-step synthesis from common starting materials makes it readily accessible for research and development. Its primary value lies in its role as a key intermediate for constructing complex heterocyclic systems, particularly those of pharmaceutical interest like benzodiazepines. This guide provides the necessary foundational knowledge and practical protocols for scientists to synthesize, characterize, and effectively utilize this versatile chemical building block.
References
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A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. Available at: [Link]
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A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Publishing. Available at: [Link]
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N-(2-Chloroacetyl)glycine. PubMed Central. Available at: [Link]
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(PDF) A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. ResearchGate. Available at: [Link]
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N-Ethyl-N-methylglycine | C5H11NO2 | CID 18409046. PubChem. Available at: [Link]
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N-Chloroacetylglycine | C4H6ClNO3 | CID 233485. PubChem. Available at: [Link]
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Glycine, N-acetyl-N-phenyl- | C10H11NO3 | CID 68483. PubChem. Available at: [Link]
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Safety Data Sheet: Ethyl chloroacetate. Carl ROTH. Available at: [Link]
- Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis. Google Patents.
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An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. ResearchGate. Available at: [Link]
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Synthesis of Ethyl N-phenylglycinate. PrepChem.com. Available at: [Link]
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Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. National Institutes of Health. Available at: [Link]
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Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. Arabian Journal of Chemistry. Available at: [Link]
